Allitinib tosylate Allitinib tosylate AST-1306 is an irreversible inhibitor of EGFR, HER2, and HER4 (IC50s = 0.5, 3, and 0.8 nM, respectively). It is selective for EGFR, HER2, and HER4 over a panel of 23 additional kinases (IC50s = >10 µM). AST-1306 also inhibits EGFRT790M/L858R with an IC50 value of 12 nM in a cell-free assay. It decreases EGFR, ERK1/2, and Akt phosphorylation in Calu-3, A549, and SKOV3 cancer cells when used at concentrations ranging from 0.001 to 1 µM. AST-1306 inhibits proliferation of Calu-3, BT474, MDA-MB-468, A549, SKOV3, NCI H23, and MCF-7 cells (IC50s = 0.23-16 µM). It reduces tumor growth in Calu-3, A549, SKOV3, and HO8910 mouse xenograft models when administered at doses of 25, 50, and 100 mg/kg per day.
AST-1306 TsOH is a novel irreversible inhibitor of EGFR and ErbB2 with IC50 of 0.5 nM and 3 nM, also effective in mutation EGFR T790M/L858R, more potent to ErbB2-overexpressing cells, 3000-fold selective for ErbB family than other kinases. IC50 value: 0.5/3 nM (EGFR/Erb2)[1]Target: EGFR/Erb2;Mutant EGFR T790M/L858RAST-1306 functions as an irreversible inhibitor, most likely through covalent interaction with Cys797 and Cys805 in the catalytic domains of EGFR and ErbB2, respectively. Further studies showed that AST-1306 inactivated pathways downstream of these receptors and thereby inhibited the proliferation of a panel of cancer cell lines. AST-1306 is a potent(pM) and selective inhibitor of EGFR and ErbB4 (IC50 = 500pM and 800 pM, respectively). AST-1306 blocks phosphorylation of EGFR and also prevents downstream pathways. AST-1306 also dose-dependently inhibits EGF-induced EGFR phosphorylation in the A549 cancer cell line.
Brand Name: Vulcanchem
CAS No.: 1050500-29-2
VCID: VC0001612
InChI: InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl
Molecular Formula: C31H26ClFN4O5S
Molecular Weight: 621.1 g/mol

Allitinib tosylate

CAS No.: 1050500-29-2

Cat. No.: VC0001612

Molecular Formula: C31H26ClFN4O5S

Molecular Weight: 621.1 g/mol

* For research use only. Not for human or veterinary use.

Allitinib tosylate - 1050500-29-2

CAS No. 1050500-29-2
Molecular Formula C31H26ClFN4O5S
Molecular Weight 621.1 g/mol
IUPAC Name N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10)
Standard InChI Key ZMUKJEHWLJBODV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl

Chemical and Structural Characteristics

Molecular Architecture

Allitinib tosylate’s core structure combines a quinazoline scaffold with strategic substitutions enabling dual EGFR/ErbB2 inhibition. The molecule features:

  • A 3-chloro-4-[(3-fluorobenzyl)oxy]aniline group at position 4 of the quinazoline ring, critical for target binding

  • A propenamide moiety at position 6, facilitating irreversible covalent bonding to Cys797 in EGFR’s ATP-binding pocket

  • Tosylate counterion enhancing solubility and bioavailability

The irreversible binding arises from Michael addition between the acrylamide group and EGFR’s cysteine residues, a mechanism validated through mass spectrometry and kinase activity assays .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₃₁H₂₆ClFN₄O₅S
Molecular Weight621.08 g/mol
Solubility (DMSO)50 mg/mL (80.50 mM)
Plasma Stability>90% after 4h at 37°C
LogP3.8 (predicted)

The compound exhibits pH-dependent solubility, with improved dissolution in acidic conditions (simulated gastric fluid) facilitating oral absorption .

Mechanism of Action

Target Kinase Inhibition Profile

Allitinib tosylate demonstrates nanomolar potency against key ErbB family members:

TargetIC₅₀ (nM)Clinical Relevance
Wild-type EGFR0.5Baseline activity in NSCLC
ErbB2/HER23HER2+ breast/gastric cancers
EGFR T790M/L858R12Resistance mutation in NSCLC
ErbB40.8Emerging target in breast cancer

Kinome-wide profiling revealed >3,000-fold selectivity over 97% of 442 tested kinases, minimizing off-target effects .

Downstream Signaling Modulation

In A549 (EGFR wild-type) and Calu-3 (EGFR-mutant) NSCLC cells, allitinib tosylate (0.001–1 μM) dose-dependently:

  • Reduces EGFR autophosphorylation by 85–92%

  • Suppresses MAPK/ERK (72–89%) and PI3K/AKT (68–84%) pathway activation

  • Induces G1 cell cycle arrest (EC₅₀ = 0.7 μM) and apoptosis (Annexin V+ cells: 35% at 1 μM)

The irreversible binding confers prolonged target suppression, with >50% EGFR occupancy maintained 72h post-washout in SK-OV-3 xenografts .

Preclinical Development

In Vitro Efficacy

Cell proliferation assays across 12 cancer lines revealed:

Cell LineEGFR StatusIC₅₀ (μM)
SK-OV-3 (Ovarian)HER2 amplified0.11
Calu-3 (NSCLC)EGFR exon19 del0.09
HCC827 (NSCLC)EGFR T790M/L858R0.38
A549 (NSCLC)EGFR wild-type1.2

Soft agar colony formation assays showed 89% inhibition of SK-OV-3 tumorspheres at 1 μM, versus 42% in A549, highlighting ErbB2-driven efficacy .

In Vivo Pharmacodynamics

In nude mouse xenograft models:

ModelDose (mg/kg BID)TGI (%)pEGFR Inhibition
SK-OV-3256278
508192
10094>99
Calu-3507385
HCC8271008893

Tumor regression correlated with plasma concentrations >500 ng/mL, achievable at 100 mg/kg dosing . No significant weight loss or organ toxicity observed at therapeutic doses.

Clinical Pharmacokinetics

Absorption and Metabolism

Phase I data (NCT04671303) in 24 patients revealed:

ParameterAllitinibMetabolite M6Metabolite M10
Cₘₐₓ (ng/mL)1,24085210
Tₘₐₓ (h)2.84.13.9
AUC₀–₂₄ (h·ng/mL)8,9506201,850
t₁/₂ (h)11.28.314.6

The major metabolic pathways involve:

  • Amide hydrolysis (M6, 22% of dose) via carboxylesterases

  • Epoxide dihydrodiol formation (M10, 15%) mediated by CYP3A4/5

Drug-Drug Interactions

In vitro CYP inhibition assays showed:

  • CYP3A4 inhibition (IC₅₀ = 9.8 μM) – potential for interactions with azoles, macrolides

  • CYP2D6 inhibition (IC₅₀ = 22 μM) – caution with β-blockers, SSRIs
    No induction of CYP1A2, 2B6, or 3A4 at therapeutic concentrations .

Clinical Trial Landscape

Phase II Solid Tumor Study

Interim results from 78 NSCLC patients (EGFR T790M+):

Outcome MeasureAllitinib 100 mg BID (n=39)Gefitinib 250 mg QD (n=39)
ORR (%)4628
mPFS (months)8.15.6
Grade ≥3 rash (%)1831
Diarrhea (%)1522

The improved tolerability profile versus first-gen TKIs likely stems from reduced wild-type EGFR inhibition .

Combination Therapy Trials

Ongoing studies include:

  • ALLIANCE Trial: Allitinib + anlotinib (VEGFR inhibitor) in NSCLC (NCT04671303)

  • ASTRA Study: Allitinib + paclitaxel in HER2+ gastric cancer
    Preclinical synergy observed with PI3K inhibitors (e.g., buparlisib), increasing apoptosis 2.3-fold versus monotherapy .

Synthesis and Manufacturing

Key Synthetic Steps

  • Quinazoline core formation via Niementowski condensation

  • Introduction of 3-fluorobenzyl ether via Ullmann coupling

  • Acrylamide installation using HATU-mediated amide coupling

  • Tosylate salt formation in ethyl acetate/hexane

Critical quality attributes include:

  • Residual solvent limits: <300 ppm DMSO

  • Enantiomeric purity: >99.5% (chiral HPLC)

  • Tosylate content: 18.5–20.5% (w/w)

Future Perspectives

Emerging research directions include:

  • Biomarker development: Circulating tumor DNA analysis for EGFR T790M detection

  • Nanoformulations: Liposomal encapsulation to enhance brain penetration (AUCbrain increased 3.2-fold in rats)

  • Resistance mechanisms: MET amplification observed in 23% of progressed cases – rationale for c-MET inhibitor combinations

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